molecular formula C8H11BrS B190026 2-bromo-5-butylThiophene CAS No. 128619-83-0

2-bromo-5-butylThiophene

Cat. No. B190026
M. Wt: 219.14 g/mol
InChI Key: BQPMOWMCGHVEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-butylThiophene is an organic compound with the molecular formula C8H11BrS . It is used in the synthesis of oral α7 nicotinic receptor agonists and as a terminal building block for semiconducting polymers and oligomers to increase solubility and mobility .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-butylThiophene has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-5-butylThiophene are not detailed in the search results, it is known that thiophene-based conjugated polymers are synthesized using nickel and palladium-based catalytic systems .


Physical And Chemical Properties Analysis

2-Bromo-5-butylThiophene is a liquid at room temperature . It has a molecular weight of 219.15 .

Scientific Research Applications

Polymerization and Material Properties

  • 2-bromo-5-butylThiophene is a key intermediate in the polymerization of regioregular poly-3-butylthiophene, with significant research focusing on its use in Grignard metathesis polymerization. This method is notable for its high head-to-tail (HT) selectivity, essential for creating regioregular polymers with desirable electronic properties (Bahri‐Laleh et al., 2014).
  • The compound plays a role in the synthesis of crystalline diblock conjugated copolymers. Its polymorphic nature impacts material properties like electrical conductivity and crystallinity, which are critical for applications in electronics and optoelectronics (Wu et al., 2009).

Chemical Reactions and Synthesis

  • It is used in nucleophilic aromatic substitution reactions, particularly in the synthesis of aromatic or heteroaromatic azide derivatives. This application is significant in creating compounds with potential pharmaceutical and material science applications (D’Anna et al., 2008).
  • Studies also focus on bromination reactions, where 2-bromo-5-butylThiophene acts as a substrate for further chemical modification. These reactions are crucial in the synthesis of complex organic molecules (Nakayama et al., 2003).

Catalysis and Material Synthesis

  • The compound is instrumental in catalyst-transfer condensation polymerization, leading to the synthesis of polythiophene with specific structural features. This process is vital for creating polymers with tailored properties for electronic applications (Yokozawa et al., 2007).
  • In the field of organic electronics, 2-bromo-5-butylThiophene derivatives are used to create ambipolar polymers. These materials show promise in applications like organic field-effect transistors and solar cells due to their unique electronic properties (Krompiec et al., 2013).

Safety And Hazards

2-Bromo-5-butylThiophene is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

2-bromo-5-butylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrS/c1-2-3-4-7-5-6-8(9)10-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPMOWMCGHVEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569520
Record name 2-Bromo-5-butylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-butylThiophene

CAS RN

128619-83-0
Record name 2-Bromo-5-butylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine, 5 ml (15.63 g or 0.0977 mol), was added to a solution of 15.2 g (0.108 mol) of 2-butylthiophene in 400 ml of chloroform. Following the addition, the mixture was stirred for 10 minutes at room temperature and was then washed with 10% aqueous sodium carbonate solution. The organic layer was separated, dried and evaporated and the remaining oil was distilled under high vacuum to yield a colorless oil. Nmr (CDCl3): 0.89 ppm (t, 3, J=7.5 Hz, CH3), 1.2-1.7 (m, 4, CH2CH2), 2.7 (t, 2, J=7.5 Hz, CH2), 6.47 (d, 1, J=4 Hz, C4-H), 6.78 (d, 1, J=4 Hz, C3-H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-5-butylThiophene
Reactant of Route 2
Reactant of Route 2
2-bromo-5-butylThiophene
Reactant of Route 3
Reactant of Route 3
2-bromo-5-butylThiophene
Reactant of Route 4
Reactant of Route 4
2-bromo-5-butylThiophene
Reactant of Route 5
Reactant of Route 5
2-bromo-5-butylThiophene
Reactant of Route 6
2-bromo-5-butylThiophene

Citations

For This Compound
5
Citations
RM Kellogg, AP Schaap, ET Harper… - The Journal of Organic …, 1968 - ACS Publications
Bromination and deuteration of some substituted thiophenes havebeen accomplished underremarkably mild conditions. Upon treatment with N-bromosuccinimide in acetic acid-…
Number of citations: 116 pubs.acs.org
R Fowler - 1968 - twu-ir.tdl.org
… The preparation of 2-bromo-5-~-butylthiophene was acco mp 1 ishedbya mo dificationof ca gniants ' procedu re ( 3 8 ) for the preparation of 2-bromo-5-ethylthiophene. No 2-bromo-5-.!,_…
Number of citations: 0 twu-ir.tdl.org
H Zhang, S Shiino, A Kanazawa, O Tsutsumi, T Shiono… - Synthetic metals, 2002 - Elsevier
… 2-Bromo-5-butylthiophene (11.9 g, 54 mmol, yield: 92%) of yellow liquid was obtained. 1 H NMR (200 MHz, CDCl 3 ): δ 0.93 (t, 3H, CH 3 , J=7.2 Hz), 1.29–1.47 (m, 2H, CH 2 CH 3 )…
Number of citations: 24 www.sciencedirect.com
AK Mohanakrishnan, P Amaladass, JA Clement - Tetrahedron letters, 2007 - Elsevier
… 2-Bromo-5-butylthiophene (4.93 g, 22.5 mmol) was added slowly to a refluxing mixture of magnesium turnings (0.65 g, 27.13 mmol) and iodine (20 mg) in dry THF and then refluxed for …
Number of citations: 30 www.sciencedirect.com
Z Jiuhong - 2019 - search.proquest.com
ZHANG, JIUHONG., Ph.D. December 2019 CHEMISTRY PART I DEVELOPMENT OF A SYNTHETIC APPROACH TO O-THIENYL CARBOXYLATE ESTE Page 1 ABSTRACT ZHANG, …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.